Savinin
Overview
Description
Savinin is a natural lignan compound primarily isolated from the roots of Acanthopanax henryi and Pterocarpus santalinus . It is known for its significant biological activities, including antineuroinflammatory and neuroprotective effects . The molecular formula of this compound is C20H16O6, and it belongs to the dibenzyl butyrolactone-type lignans .
Mechanism of Action
Target of Action
Savinin, a natural lignan obtained from the roots of Eleutherococcus henryi Oliv , primarily targets three key proteins: Mitogen-Activated Protein Kinases (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and NLR Family Pyrin Domain Containing 3 (NLRP3) . These proteins play crucial roles in inflammatory responses and cellular proliferation .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular processes. It inhibits the up-regulated expression of related proteins in the activated MAPK/NF-κB and NLRP3 inflammasome signaling pathways caused by lipopolysaccharide (LPS) . Docking studies have demonstrated the binding of this compound to its three receptors (MAPK, NF-κB, and NLRP3) using a well-fitting mode .
Biochemical Pathways
This compound affects the MAPK/NF-κB and NLRP3 inflammasome signaling pathways . These pathways are involved in the regulation of inflammatory responses and cellular proliferation. By inhibiting these pathways, this compound can suppress neuroinflammation induced by LPS .
Result of Action
This compound’s action results in decreased levels of neuroinflammatory cytokines and histopathological alterations . Consequently, it improves the LPS-induced neuroinflammatory response in mice . Furthermore, this compound inhibits the up-regulated expression of related proteins in the activated MAPK/NF-κB and NLRP3 inflammasome signaling pathways caused by LPS .
Biochemical Analysis
Biochemical Properties
Savinin is known to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit tumor necrosis factor (TNF)-α production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells . This interaction suggests that this compound may play a significant role in biochemical reactions related to inflammation and immune response .
Cellular Effects
This compound has been observed to have profound effects on various types of cells and cellular processes. For instance, it has been found to trigger programmed cell death (PCD) of ray parenchyma cells during the heartwood formation of Taiwania cryptomerioides Hayata . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that the accumulation of this compound and its downstream lignans might be the cause of PCD in ray parenchyma cells . Furthermore, this compound’s anti-inflammatory effects are believed to be mediated by the non-polar butyrolactone ring, which inhibits TNF-α production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Savinin can be synthesized through a multi-step reaction process. One of the synthetic routes involves the following steps :
- Hydrogenation using hydrogen gas and palladium on carbon in dimethylformamide.
- Reaction with pivaloyl chloride and butyllithium.
- Treatment with sodium hexamethyldisilazide in tetrahydrofuran at -73°C.
- Oxidation using 30% aqueous hydrogen peroxide and lithium hydroxide in tetrahydrofuran.
- Reduction with borane-tetrahydrofuran complex.
- Acidic treatment with trifluoroacetic acid in dichloromethane.
- Further reaction with sodium hexamethyldisilazide, triethylamine, and 4-dimethylaminopyridine.
- Final step involves treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene in toluene at 80°C.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as the roots of Acanthopanax henryi and Pterocarpus santalinus. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Savinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, lithium hydroxide.
Reduction: Borane-tetrahydrofuran complex.
Substitution: Various reagents depending on the desired substitution.
Major Products: The major products formed from these reactions include different derivatives of this compound with modified functional groups, which can exhibit varied biological activities .
Scientific Research Applications
Savinin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other lignan compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroinflammation and neuroprotection
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Savinin is compared with other similar lignan compounds, such as:
Arctigenin: Another dibenzyl butyrolactone-type lignan with similar anti-inflammatory properties.
Eudesmin: A furofuran-type lignan with different structural features but similar biological activities.
Isolariciresinol: A dibenzylbutane-type lignan with distinct structural and functional properties.
Uniqueness of this compound: this compound’s unique structural features, such as the α-arylidene γ-lactone structure, contribute to its specific biological activities and make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,6-8,14H,5,9-11H2/b15-6+/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJGAYUQSLJSCR-ULIPXBITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)CC4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)O1)CC4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
493-95-8 | |
Record name | (-)-Savinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=493-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SAVININ | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Savinin exert its anti-inflammatory effects?
A: this compound has been shown to exert anti-inflammatory effects through multiple mechanisms. * Inhibition of MAPK/NF-κB Pathway: this compound significantly reduces the expression of proteins associated with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. These pathways are crucial for the production of pro-inflammatory cytokines. [, ]* Suppression of NLRP3 Inflammasome Activation: this compound effectively inhibits the activation of the NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome. This inflammasome plays a key role in the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). []* Inhibition of Prostaglandin E2 (PGE2) Production: this compound demonstrates a direct inhibitory effect on the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the production of PGE2, a key mediator of inflammation. []* Suppression of iNOS and COX-2 Expression: this compound effectively reduces the expression of inducible nitric oxide synthase (iNOS) and COX-2, enzymes involved in the production of nitric oxide (NO) and PGE2, respectively. [] * Regulation of Cytokine Production: this compound negatively regulates the production of pro-inflammatory cytokines, including IL-1β and Tumor Necrosis Factor-alpha (TNF-α), at the transcriptional level. []
Q2: What are the downstream effects of this compound's interaction with RANKL signaling?
A: this compound inhibits RANKL-induced osteoclast differentiation by suppressing the expression of Nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), a crucial transcription factor for osteoclastogenesis. This inhibition consequently leads to the suppression of mRNA expression of osteoclast-related genes, such as OSCAR, DC-STAMP, and CTSK, ultimately reducing osteoclast activity and bone resorption. []
Q3: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C20H20O6 and a molecular weight of 356.37 g/mol. [, ]
Q4: What spectroscopic data is available for this compound?
A: this compound's structure has been extensively characterized using various spectroscopic techniques, including: * Nuclear Magnetic Resonance (NMR): Complete 1H and 13C NMR spectral data assignments are available, providing detailed information about the compound's structure and stereochemistry. []* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) data confirms the molecular formula and provides information about the fragmentation pattern of this compound. * Infrared (IR) Spectroscopy: IR data reveals information about the functional groups present in this compound.* Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis data provides information about the compound's electronic transitions and light absorption properties.
Q5: What is known about this compound's stability under various conditions?
A5: While specific data on this compound's stability under diverse conditions is limited in the provided research, it is known to be a relatively stable compound. It has been successfully isolated and characterized from various plant sources, suggesting inherent stability under natural conditions. Further research is required to fully elucidate its stability profile under specific temperature, pH, and light exposure conditions.
Q6: Does this compound exhibit any catalytic properties?
A6: The provided research does not indicate any inherent catalytic activity associated with this compound. Its primary mode of action appears to be through binding and modulating the activity of specific proteins involved in inflammation and other biological processes.
Q7: How has computational chemistry been used to study this compound?
A: Computational studies, including molecular docking simulations, have been instrumental in understanding this compound's interactions with target proteins:* SARS-CoV-2 Protease Inhibition: Molecular docking studies identified this compound as a potential inhibitor of SARS-CoV-2 main protease (Mpro). The simulations revealed favorable binding interactions between this compound and the active site of Mpro, suggesting its potential as an antiviral agent. [, , ]* Binding Mode Prediction: Docking studies also predicted the binding mode of this compound to other target proteins like MAPK, NF-κB, and NLRP3, providing insights into its mechanism of action. []
Q8: What is the role of the butyrolactone ring in this compound's biological activity?
A: The α-arylidene-γ-butyrolactone structure is crucial for this compound's TNF-α inhibitory activity. Structure-activity relationship studies using this compound and structurally related compounds showed that the non-polar butyrolactone ring is essential for its activity. Modifications to this ring structure could potentially alter its potency and selectivity. []
Q9: What in vitro and in vivo models have been used to study this compound's biological activity?
A: Several in vitro and in vivo models have been employed to investigate this compound's effects:* LPS-Induced Neuroinflammation Model: Researchers utilized an LPS-induced neuroinflammation model in mice to demonstrate this compound's neuroprotective effects. This compound effectively reduced neuroinflammatory cytokines and histopathological alterations, highlighting its potential in treating neuroinflammatory conditions. []* RANKL-Induced Osteoclast Differentiation Assay: this compound's inhibitory effect on osteoclast differentiation was demonstrated using RANKL-stimulated bone marrow macrophages. []* TPA-Induced PGE2 Production Assay: this compound's inhibitory effect on PGE2 production was evaluated in rat peritoneal macrophages stimulated with TPA. [] * Glutamate-Induced Neurotoxicity Model: this compound demonstrated neuroprotective effects in primary cultures of rat cortical cells against glutamate-induced neurotoxicity. []
Q10: What analytical methods have been used to identify and quantify this compound?
A: Various analytical techniques have been employed in the isolation, characterization, and quantification of this compound:* Chromatography: Open column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) are commonly used for separating and isolating this compound from plant extracts. [, , , ]* Spectroscopy: NMR, MS, IR, and UV-Vis spectroscopy are essential tools for structure elucidation and confirmation of this compound's identity. [, ] * Mass Spectrometry (MS): LC-MS/MS has been used to identify and quantify this compound in plant extracts. []
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